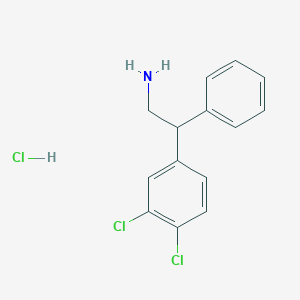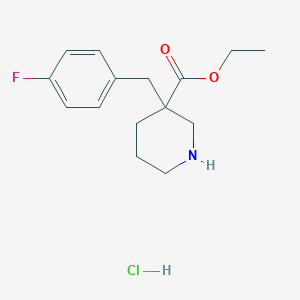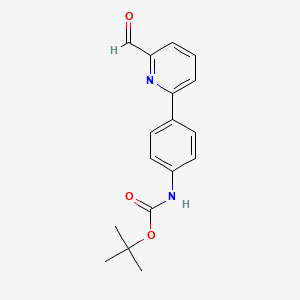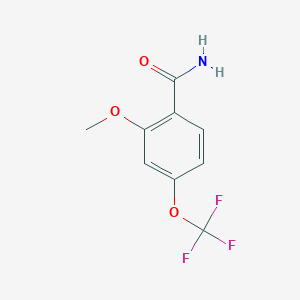
5-bromo-N,3-dimethylpyridin-2-amine
Descripción general
Descripción
5-bromo-N,3-dimethylpyridin-2-amine is a research chemical with the CAS Number: 245765-66-6 . It has a molecular weight of 201.07 .
Molecular Structure Analysis
The InChI code for 5-bromo-N,3-dimethylpyridin-2-amine is 1S/C7H9BrN2/c1-5-3-6(8)4-10-7(5)9-2/h3-4H,1-2H3, (H,9,10) . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
5-bromo-N,3-dimethylpyridin-2-amine has a melting point of 62-64℃ and a predicted boiling point of 264.6±40.0 °C . Its density is predicted to be 1.494±0.06 g/cm3 . The compound is solid at room temperature .Aplicaciones Científicas De Investigación
Pharmaceutical Research
5-bromo-N,3-dimethylpyridin-2-amine is noted as an active pharmaceutical ingredient . Its structural properties may be useful in the development of new medicinal compounds.
Chemical Synthesis
This compound serves as a building block in chemical synthesis. It can be synthesized from N-Methylformamide and 2,5-Dibromo-3-methylpyridine .
Computational Chemistry
The compound has been used in computational studies, such as Frontier Molecular Orbital (FMO) analysis, to understand its electronic properties .
Safety and Hazards
The compound is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust or vapors and avoiding contact with skin and eyes .
Mecanismo De Acción
Target of Action
This compound is a chemical intermediate, often used in the synthesis of other compounds .
Mode of Action
As an intermediate, its role is typically to react with other substances to form a more complex compound .
Pharmacokinetics
It’s known that the compound has a melting point of 62-64°c and a predicted boiling point of 2646±400°C . These properties can influence its stability and solubility, which in turn can affect its bioavailability.
Result of Action
The molecular and cellular effects of 5-bromo-N,3-dimethylpyridin-2-amine are currently unknown . As an intermediate, its primary function is to participate in chemical reactions to produce other compounds .
Action Environment
The action of 5-bromo-N,3-dimethylpyridin-2-amine can be influenced by various environmental factors. For instance, its stability can be affected by light and temperature . Therefore, it is typically stored in a dark place at room temperature .
Propiedades
IUPAC Name |
5-bromo-N,3-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5-3-6(8)4-10-7(5)9-2/h3-4H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBNIBCNVQMGPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00592854 | |
| Record name | 5-Bromo-N,3-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N,3-dimethylpyridin-2-amine | |
CAS RN |
245765-66-6 | |
| Record name | 5-Bromo-N,3-dimethylpyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00592854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1341871.png)




![[3-(4-Fluorophenyl)phenyl]methylaminehcl](/img/structure/B1341882.png)
![[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1341883.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine](/img/structure/B1341886.png)


